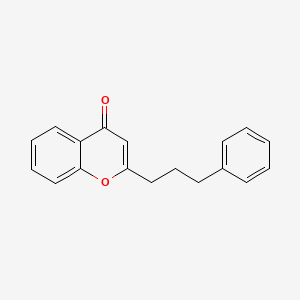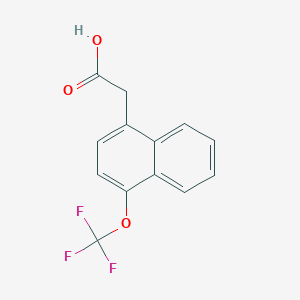![molecular formula C15H19N3O2 B11851540 3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11851540.png)
3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spiro compound that has garnered attention due to its unique structure and potential applications in various fields. Spiro compounds are characterized by a bicyclic structure where two rings are connected through a single atom, creating a rigid and stable framework. This particular compound features a triazaspirodecane core with a methoxyphenyl group, which contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves a multicomponent reaction. One common method includes the reaction of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide under microwave-assisted conditions . This approach is favored due to its efficiency, yielding higher amounts of the desired product in a shorter time compared to conventional methods.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-assisted synthesis or employing continuous flow reactors to ensure consistent and high-yield production. The choice of method depends on the desired scale and purity of the final product.
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction can produce various alcohols or amines.
科学的研究の応用
3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions .
類似化合物との比較
Similar Compounds
Spirotetramat: A keto-enol insecticide with a similar spiro structure, used in agriculture to control pests.
1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide: Another compound with a methoxyphenyl group, used in medicinal chemistry.
Uniqueness
3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[45]dec-3-en-2-one stands out due to its triazaspirodecane core, which provides a rigid and stable framework
特性
分子式 |
C15H19N3O2 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-4-methyl-1,4,8-triazaspiro[4.5]dec-1-en-3-one |
InChI |
InChI=1S/C15H19N3O2/c1-18-14(19)13(11-3-5-12(20-2)6-4-11)17-15(18)7-9-16-10-8-15/h3-6,16H,7-10H2,1-2H3 |
InChIキー |
NQGXDQHYHGWVIQ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=NC12CCNCC2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11851458.png)

![4-Chloro-2,6-dimethyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11851477.png)

![[1-(N-Acetylglycylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11851494.png)








